OCTENYLSUCCINIC ANHYDRIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

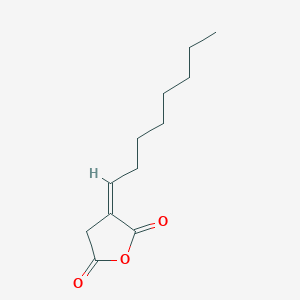

(3Z)-3-octylideneoxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h8H,2-7,9H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGXGCZUWXCDFJ-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=C1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\1/CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Octenyl Succinic Anhydride (OSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenyl Succinic Anhydride (B1165640) (OSA) is a versatile bifunctional chemical intermediate widely utilized for the hydrophobic modification of polymers and other molecules. Structurally, it consists of a hydrophilic succinic anhydride head and a hydrophobic C8 octenyl tail, lending an amphiphilic character to the molecules it modifies. This unique property is central to its extensive applications, ranging from a widely used food additive for starch modification to an essential reagent in the pharmaceutical industry for creating advanced drug delivery systems.[1][2]

The reactivity of OSA is dominated by two key features: the electrophilic succinic anhydride ring and the nucleophilic carbon-carbon double bond in the octenyl chain.[3] The anhydride group readily reacts with nucleophiles such as hydroxyl and amine groups, forming stable ester or amide linkages, respectively. This reaction is the foundation for its most common use: the esterification of natural polysaccharides like starch, inulin, and hyaluronic acid.[4][5][6] Such modifications transform hydrophilic biopolymers into amphiphilic materials with valuable emulsifying, encapsulating, and stabilizing properties.[1][7] For drug development professionals, OSA-modified biopolymers are of particular interest for formulating nanogels, controlling drug release, and enhancing the bioavailability of therapeutic agents.[2][6] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations of OSA.

Chemical and Physical Properties

Octenyl succinic anhydride is typically a clear, viscous liquid. Its physical and chemical properties are summarized in the table below, compiled from various chemical databases and supplier specifications.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₈O₃ | [2][8][9] |

| Molecular Weight | 210.27 g/mol | [8][9][10] |

| CAS Number | 26680-54-6 (mixture of isomers) | [8][11] |

| Appearance | Colorless to pale yellow viscous liquid | - |

| Density | ~1.0 g/mL at 25 °C | [12][13] |

| Melting Point | 8-12 °C | [12][13] |

| Boiling Point | 168 °C at 10 mm Hg | [12][13] |

| Solubility | Soluble in DMSO (≥ 250 mg/mL), ethanol; sparingly soluble in water | [4][8][14] |

| Refractive Index (n²⁰/D) | ~1.4694 | [13] |

Chemical Reactivity

The utility of OSA stems from its bifunctional nature, allowing for a range of chemical transformations at both the anhydride ring and the octenyl chain.[3]

Reactions of the Succinic Anhydride Ring

The succinic anhydride ring is highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a modifying agent. The general mechanism involves the opening of the anhydride ring to form a succinic acid mono-ester or mono-amide derivative.

-

Esterification (Reaction with Alcohols) : This is the most significant reaction of OSA, particularly with the hydroxyl groups of polysaccharides.[3] The reaction is typically conducted in an aqueous slurry under slightly alkaline conditions (pH 8-9).[15][16] The alkaline environment deprotonates a portion of the hydroxyl groups on the polymer backbone, increasing their nucleophilicity to attack the anhydride ring. This process introduces a hydrophobic octenyl "tail" and a hydrophilic carboxylate "head" onto the polymer, creating a powerful amphiphilic macromolecule.[17] This is the core reaction in the production of OSA-modified starch, a widely used food emulsifier, and is increasingly applied to other biopolymers like hyaluronic acid for drug delivery applications.[1][6]

-

Amidation (Reaction with Amines) : OSA reacts readily with primary and secondary amines to form the corresponding amides. This reaction proceeds similarly to esterification, with the amine's lone pair of electrons acting as the nucleophile. The resulting product is a succinamic acid derivative. This reactivity allows for the conjugation of OSA to proteins, peptides, or amine-functionalized polymers, providing a route to create novel biomaterials.

-

Hydrolysis (Reaction with Water) : The anhydride ring can be slowly hydrolyzed by water to form the corresponding dicarboxylic acid, octenyl succinic acid. While this is often a competing side reaction during the esterification of polysaccharides in aqueous media, it is generally slower than the reaction with stronger nucleophiles like alcohols under alkaline conditions.[18] The rate of hydrolysis is dependent on pH and temperature.

Reactions of the Octenyl Chain

The carbon-carbon double bond in the octenyl side chain offers a second site for chemical modification.[3] It can undergo typical alkene addition reactions, including:

-

Hydrogenation : The double bond can be reduced to a single bond using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, resulting in octyl succinic anhydride.

-

Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

-

Epoxidation : Reaction with peroxy acids to form an epoxide ring.

These reactions allow for further functionalization of the hydrophobic tail, enabling the synthesis of more complex derivatives tailored for specific applications.[3]

Application in Biopolymer Modification for Drug Development

The modification of hydrophilic biopolymers with OSA is a powerful strategy in drug development. The resulting amphiphilic polymers can self-assemble in aqueous environments to form micelles or nanogels, which are excellent vehicles for encapsulating poorly water-soluble drugs.[6][7]

OSA-modified hyaluronic acid (OSA-HA), for example, has been shown to self-assemble into nanogels that can efficiently encapsulate antimicrobial peptides, reducing their cytotoxicity while maintaining their therapeutic effect.[6] The hydrophobic core of the nanogel serves as a reservoir for lipophilic drugs, while the hydrophilic shell, composed of the original polymer backbone, ensures compatibility and stability in aqueous physiological environments. This approach enhances drug solubility, protects the therapeutic agent from degradation, and can facilitate controlled or targeted release.[2][6]

Experimental Protocols

Synthesis of OSA-Modified Starch

This protocol is a representative method for the esterification of starch with OSA in an aqueous medium, based on common laboratory procedures.[16][17][19]

Methodology:

-

Starch Slurry Preparation : Suspend a defined amount of starch (e.g., 100 g, dry basis) in distilled water to create a slurry of 35-40% (w/w).[16] Maintain agitation with an overhead stirrer.

-

pH Adjustment : Place the slurry in a temperature-controlled water bath (e.g., 35°C).[20] Using a calibrated pH meter, slowly add a 3% (w/w) sodium hydroxide (B78521) solution dropwise to adjust the slurry's pH to 8.5.[21]

-

OSA Addition : Slowly add the desired amount of OSA (e.g., 3 g, which is 3% based on the dry starch weight) to the stirring slurry over a period of approximately 2 hours.[16]

-

Reaction Control : Maintain the reaction at a constant temperature (35°C) and pH (8.5) for 2 to 4 hours.[16] The pH will tend to decrease as the anhydride ring opens to form a carboxylic acid, so 3% NaOH must be added continuously to maintain the setpoint.[15]

-

Termination and Neutralization : After the reaction period, terminate the reaction by adjusting the pH of the slurry down to 6.5 with a 3% (w/w) hydrochloric acid solution.[16]

-

Washing and Isolation : Isolate the product by centrifugation. Wash the resulting cake multiple times to remove unreacted reagents and salts. A typical washing sequence is twice with distilled water, followed by twice with 70% aqueous ethanol.[16]

-

Drying : Dry the final product in a convection oven at 40°C for 24 hours. The dried product can then be ground and sieved.[16]

Determination of Degree of Substitution (DS)

The Degree of Substitution (DS) is a critical parameter that defines the average number of hydroxyl groups substituted with OSA moieties per anhydroglucose (B10753087) unit of the polysaccharide. It is commonly determined by an alkali saponification and back-titration method.[22]

Methodology:

-

Accurately weigh about 5 g of the dried OSA-starch into a flask.

-

Add 50 mL of distilled water and stir to suspend the starch.

-

Add 25 mL of a standardized 0.5 M NaOH solution to the suspension.

-

Seal the flask and stir at room temperature for 24 hours to ensure complete saponification of the ester linkages.

-

Using phenolphthalein (B1677637) as an indicator, titrate the excess alkali in the solution with a standardized 0.5 M HCl solution.

-

A blank titration is performed using the native, unmodified starch following the same procedure.

-

The % OSA substitution and DS are calculated using the following equations[22]:

%OSA = [(V_blank - V_sample) × M_HCl × 210.27] / (W_sample × 1000) × 100

DS = (162 × %OSA) / [21027 - (209.27 × %OSA)]

Where:

-

V_blank = Volume of HCl for blank titration (mL)

-

V_sample = Volume of HCl for sample titration (mL)

-

M_HCl = Molarity of HCl solution

-

W_sample = Dry weight of the OSA-starch sample (g)

-

210.27 is the molecular weight of OSA ( g/mol )

-

162 is the molecular weight of an anhydroglucose unit ( g/mol )

-

Safety and Handling

Octenyl succinic anhydride is classified as a substance that causes skin and serious eye irritation.[11][23] It may also cause an allergic skin reaction.[11]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[23][24]

-

Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[25] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[23]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, alkalis, alcohols, and amines.[11][25]

-

First Aid : In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[11][23]

Conclusion

Octenyl succinic anhydride is a highly reactive and versatile chemical intermediate. Its bifunctional nature, characterized by an electrophilic anhydride ring and a modifiable alkene chain, provides a rich platform for chemical synthesis. The ability of OSA to impart amphiphilic properties to hydrophilic biopolymers has established its importance in the food industry and is driving innovation in advanced pharmaceutical applications, particularly in the design of sophisticated drug delivery systems. A thorough understanding of its reactivity and handling requirements is essential for researchers and scientists aiming to leverage its unique properties for new product development.

References

- 1. researchgate.net [researchgate.net]

- 2. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Octenyl succinic anhydride | 26680-54-6 | MOLNOVA [molnova.com]

- 9. 2-Octenylsuccinic anhydride | C12H18O3 | CID 534543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Octenyl succinic anhydride | C12H18O3 | CID 5362721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. chembk.com [chembk.com]

- 13. Octenyl succinic anhydride | 26680-54-6 [chemicalbook.com]

- 14. 1-octenyl succinic anhydride, 7757-96-2 [thegoodscentscompany.com]

- 15. clausiuspress.com [clausiuspress.com]

- 16. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Construction of octenyl succinic anhydride modified porous starch for improving bioaccessibility of β-carotene in emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. angenechemical.com [angenechemical.com]

- 25. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis and Reaction Mechanism of Octenyl Succinic Anhydride

Introduction

Octenyl succinic anhydride (B1165640) (OSA) is a vital chemical intermediate, widely recognized for its role in modifying polymers, most notably starch. The introduction of the C8 octenyl group imparts hydrophobic characteristics onto hydrophilic backbones, creating amphiphilic molecules with significant industrial utility. This modification is achieved through an esterification reaction, which is both efficient and versatile. The resulting OSA-modified polymers, particularly OSA-starch, are extensively used in the food, pharmaceutical, and cosmetics industries as emulsifiers, stabilizers, encapsulating agents, and fat replacers.[1][2][3] In the pharmaceutical sector, OSA-modified starches are valuable excipients that can aid in controlled drug release and enhance the stability and bioavailability of various formulations.[4] This guide provides an in-depth exploration of the synthesis of OSA itself, its reaction mechanism with hydroxyl-containing substrates, and a detailed protocol for the widely practiced modification of starch.

Section 1: Synthesis of Octenyl Succinic Anhydride

The industrial synthesis of octenyl succinic anhydride is primarily achieved through an "ene" reaction. This process involves the alkylation of maleic anhydride with 1-octene (B94956) at elevated temperatures and pressures.[5] The reaction joins the two molecules to form the final anhydride product. Due to the conditions required, careful control and the potential use of inhibitors are necessary to minimize side reactions and ensure a high-purity product.[5]

References

The Dual Nature: An In-depth Guide to the Amphiphilic Properties of OSA-Modified Polymers

For Researchers, Scientists, and Drug Development Professionals

The modification of natural polymers with octenyl succinic anhydride (B1165640) (OSA) represents a significant advancement in biomaterial science, creating versatile amphiphilic structures with wide-ranging applications, particularly in drug delivery. This technical guide delves into the core principles of OSA-modified polymers, detailing their synthesis, characterization, and the fundamental amphiphilic nature that drives their functionality.

The Genesis of Amphiphilicity: The Role of OSA Modification

Native hydrophilic polymers, such as polysaccharides like starch and chitosan, are chemically altered through esterification with octenyl succinic anhydride.[1][2] This process introduces a hydrophobic octenyl group and a hydrophilic succinate (B1194679) group onto the polymer backbone.[3][4] The OSA molecule reacts with the hydroxyl groups of the polymer, forming an ester linkage.[5] This strategic modification imparts an amphiphilic character to the once purely hydrophilic polymer, enabling it to interact with both aqueous and lipid-based environments.[1][4]

The hydrophobic "tail" consists of the eight-carbon octenyl chain, while the hydrophilic "head" is the succinic acid portion, which possesses a carboxyl group that is ionized at physiological pH. This dual chemical nature is the cornerstone of the unique properties and applications of these modified polymers.

Synthesis and Characterization: Experimental Protocols

The successful creation and validation of OSA-modified polymers hinge on precise experimental procedures. Below are detailed methodologies for their synthesis and characterization.

Synthesis of OSA-Modified Starch

This protocol describes a common aqueous method for the modification of starch.

Materials:

-

Native starch (e.g., rice, corn, potato)[6]

-

Octenyl succinic anhydride (OSA)

-

Sodium hydroxide (B78521) (NaOH) solution (3% w/v)

-

Hydrochloric acid (HCl) solution (3% v/v)

-

Distilled water

-

Ethanol (B145695) (70% v/v)

Procedure:

-

A starch slurry is prepared by suspending a specific amount of dry starch (e.g., 30 g) in distilled water.[6]

-

The pH of the suspension is adjusted to a slightly alkaline condition (e.g., pH 8.0-9.0) using the NaOH solution, and this pH is maintained throughout the reaction.[6][7][8]

-

A predetermined amount of OSA (e.g., 3% based on starch weight) is added slowly to the slurry over a period of time (e.g., 2 hours) with continuous agitation.[6]

-

The reaction is allowed to proceed for a specific duration (e.g., 4 hours) at a controlled temperature (e.g., 33.4°C).[6]

-

After the reaction, the pH is neutralized to 6.5 with the HCl solution to stop the reaction.[6][9]

-

The modified starch is then recovered by centrifugation, followed by washing steps with distilled water and aqueous ethanol to remove unreacted reagents.[6][9]

-

The final product is dried in an oven at a low temperature (e.g., 40°C) and sieved.[6]

Characterization Protocols

A. Determination of the Degree of Substitution (DS):

The Degree of Substitution quantifies the extent of modification by indicating the average number of hydroxyl groups substituted per monomer unit of the polymer.[6] A common method is acid-base titration.[7][10]

-

Accurately weigh a sample of the OSA-modified polymer (e.g., 5 g).[6]

-

Disperse the sample in a solution of HCl in isopropyl alcohol and stir for 30 minutes.[6]

-

Add a larger volume of 90% isopropyl alcohol and allow the mixture to stand.

-

The supernatant is then titrated with a standardized NaOH solution using phenolphthalein (B1677637) as an indicator.

-

The DS is calculated based on the amount of NaOH consumed, which corresponds to the carboxylic acid groups from the attached OSA.

B. Spectroscopic Analysis (FTIR and NMR):

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the successful esterification. The appearance of new absorption bands corresponding to the ester carbonyl group (C=O) and the carboxylic acid group from the OSA moiety provides evidence of the modification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR analyses provide detailed structural information, confirming the attachment of the octenyl group to the polymer backbone and allowing for a more precise determination of the DS.[11]

Quantitative Data on Amphiphilic Properties

The amphiphilic nature of OSA-modified polymers gives rise to measurable properties that are crucial for their application, particularly in forming stable emulsions and encapsulating hydrophobic molecules.

| Property | Polymer System | Degree of Substitution (DS) | Value | Reference |

| Critical Micelle Concentration (CMC) | OSA-Short Glucan Chains | 0.112 | ~1.0 mg/mL | [12] |

| OSA-Short Glucan Chains | 0.286 | ~0.5 mg/mL | [12] | |

| OSA-Short Glucan Chains | 0.342 | ~0.2 mg/mL | [12] | |

| Contact Angle | Native Rice Starch | N/A | 38.45° | [13] |

| OSA-Modified Rice Starch (3.0% OSA) | N/A | 82.44° | [13] | |

| Encapsulation Efficiency (EE) | OSA-Starch for Limonene (B3431351) | N/A | 90% | [14] |

| OSA-Starch for Coenzyme Q10 | N/A | 98.2% | [15] | |

| Particle Size of Nanoparticles | OSA-Starch with Limonene | N/A | 62-248 nm | [14] |

| OSA-Starch with Coenzyme Q10 | N/A | 200-300 nm | [15] |

Table 1: Summary of quantitative data for various OSA-modified polymers.

Visualizing Core Concepts and Workflows

Diagrams generated using Graphviz DOT language provide a clear visual representation of the key processes involved with OSA-modified polymers.

The Amphiphilic Structure and Self-Assembly

In an aqueous environment, the amphiphilic OSA-modified polymers spontaneously self-assemble to minimize the unfavorable interactions between their hydrophobic octenyl chains and water. This leads to the formation of micelles or nanoparticles with a hydrophobic core and a hydrophilic shell.

Experimental Workflow for Drug Encapsulation

The amphiphilic nature of these polymers is harnessed for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. The general workflow involves the formation of a stable emulsion containing the drug, which is then processed to create drug-loaded nanoparticles.

Conclusion

The introduction of octenyl succinic anhydride as a modifying agent transforms hydrophilic biopolymers into powerful amphiphilic materials. This engineered duality allows for the formation of self-assembled nanostructures capable of encapsulating and delivering poorly soluble therapeutic agents. The ability to control the degree of substitution provides a means to fine-tune the amphiphilic properties, thereby optimizing the performance of these polymers for specific drug delivery applications. A thorough understanding of the synthesis and characterization protocols is essential for researchers and scientists to harness the full potential of OSA-modified polymers in the development of novel and effective drug formulations.

References

- 1. Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano-encapsulation of hydrophobic bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano-encapsulation of hydrophobic bioactive compounds. | Semantic Scholar [semanticscholar.org]

- 3. Structure and physicochemical properties of amphiphilic agar modified with octenyl succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clausiuspress.com [clausiuspress.com]

- 6. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparation and Physico-Chemical Characterization of OSA-Modified Starches from Different Botanical Origins and Study on the Properties of Pickering Emulsions Stabilized by These Starches [mdpi.com]

- 14. Nanoencapsulation of limonene in octenyl succinic anhydride-modified starch (OSA-ST) and maltodextrin: Investigation and comparison of physicochemical properties, efficiency and morphology of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nano-encapsulation of coenzyme Q10 using octenyl succinic anhydride modified starch - PubMed [pubmed.ncbi.nlm.nih.gov]

Octenyl Succinic Anhydride (OSA): A Technical Guide to Laboratory Safety and Regulatory Status

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenyl Succinic Anhydride (B1165640) (OSA) is a reactive chemical intermediate primarily used to modify starches and other polysaccharides.[1][2][3][4] Through an esterification reaction, OSA introduces hydrophilic carboxyl groups and hydrophobic octenyl chains onto the polymer backbone, creating amphiphilic properties.[1][2] This modification enhances emulsification, encapsulation, and adhesion, making OSA-modified starches valuable in the food, pharmaceutical, and materials science sectors.[5][6][7] In a laboratory setting, OSA is handled as a reagent for these modification processes.[8] Understanding its toxicological profile and the associated regulatory framework is critical for ensuring personnel safety and compliance.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Octenyl Succinic Anhydride is classified with the following hazards based on data from multiple safety data sheets (SDS):

-

Skin Irritation (Category 2): Causes skin irritation.[5][8][9][10]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][8][9]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[9][10][11]

-

Aquatic Hazard (Chronic, Category 4): May cause long-lasting harmful effects to aquatic life.[9]

The signal word associated with these classifications is "Warning" .[5][8][9]

Toxicological Data Summary

The toxicological profile of OSA is characterized by moderate acute toxicity and notable irritant and sensitizing effects. The available quantitative data is summarized below.

| Toxicological Endpoint | Test Species | Route | Result | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | 1098 mg/kg | [10] |

| LD50 | Rat | Dermal | >1000 mg/kg | [10] |

| LC50 | Rat | Inhalation | >5.3 mg/L (Dust/Mist) | [10] |

| Irritation / Sensitization | ||||

| Skin Irritation | Animal Tests | Dermal | Irritating to the skin | [5][9][10] |

| Eye Irritation | Animal Tests | Ocular | Moderately to seriously irritating | [5][9][10] |

| Skin Sensitization | Animal Tests | Dermal | May cause sensitization by skin contact | [9][10] |

| Genotoxicity & Carcinogenicity | ||||

| Mutagenicity | Not Specified | N/A | No data available, but not classified | [10] |

| Carcinogenicity | N/A | N/A | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA | [9] |

| Reproductive Toxicity | ||||

| Reproductive Toxicity | Not Specified | N/A | Not classified based on available data | [9] |

Regulatory Status

The regulation of OSA varies by application and jurisdiction. For laboratory use, researchers must adhere to occupational safety standards, while its use as an ingredient is governed by food and chemical regulations.

-

United States (FDA & OSHA):

-

The U.S. Food and Drug Administration (FDA) permits OSA for use as a food starch modifier at levels up to 3.0%.[12] This is codified in the Code of Federal Regulations under 21 CFR 172.892 .[11][12][13][14]

-

The Occupational Safety and Health Administration (OSHA) has not established a specific Permissible Exposure Limit (PEL) for Octenyl Succinic Anhydride.[9][15] Therefore, exposure should be minimized through standard industrial hygiene practices and the safety protocols outlined in Section 6.0.

-

-

Europe (ECHA):

-

OSA is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.[16] This registration indicates that a dossier of its properties and hazards has been submitted to the European Chemicals Agency (ECHA), though public data may be limited.

-

Experimental Protocols for Safety Assessment

The toxicological data for OSA is generated using standardized testing protocols, typically following guidelines from the Organisation for Economic Co-operation and Development (OECD). These methods are crucial for hazard classification.

Skin Irritation Testing Methodology (Based on OECD TG 439)

Modern skin irritation testing prioritizes animal-free, in vitro methods. The Reconstructed Human Epidermis (RhE) test is a fully accepted regulatory method.[17]

-

Model Preparation: Reconstructed human epidermis models, which mimic the upper layers of human skin, are pre-incubated in a cell culture incubator (37°C, 5% CO2).[17]

-

Substance Application: A precise amount of the test substance (e.g., 30 µL for liquids or 25 mg for solids) is applied directly to the apical surface of triplicate tissue models.[17] A negative control (e.g., water) and positive control (e.g., 5% SDS) are run in parallel.[17]

-

Incubation & Exposure: The dosed models are incubated for a defined period, typically 60 minutes.[17]

-

Washing & Recovery: The test substance is thoroughly washed from the tissue surface, and the models are transferred to fresh media to recover for approximately 42 hours.[17]

-

Viability Assessment: Cell viability is measured using an enzymatic assay, most commonly the MTT assay. The MTT reagent is converted by viable cells into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[17]

-

Classification: The viability of the tissues treated with OSA is compared to the negative control. If the mean tissue viability is reduced to ≤ 50%, the substance is classified as a skin irritant (GHS Category 2).[17]

Eye Irritation Testing Methodology (Based on OECD TG 405)

A weight-of-evidence approach is mandated to reduce animal testing.[18][19][20] Existing data, structural analogs, and in vitro results are considered first. If an in vivo test is deemed necessary, the following protocol is used.

-

Animal Selection: Healthy, young adult albino rabbits are used. Both eyes are examined 24 hours before the test to ensure no pre-existing irritation or defects are present.[18][19]

-

Substance Instillation: A measured dose of the test substance is gently placed into the conjunctival sac of one eye of the animal after pulling the lower lid away from the eyeball.[18] The other eye remains untreated and serves as a control.[18] The use of topical anesthetics and systemic analgesics is recommended to avoid pain and distress.[19]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[18] Observations include the degree of corneal opacity, iris inflammation, and conjunctival redness and swelling (chemosis).

-

Classification: The severity and reversibility of the observed effects determine the classification. Substances that cause significant, irreversible damage are classified as corrosive (GHS Category 1), while those causing reversible irritation are classified as irritants (GHS Category 2).

Laboratory Safety and Handling Protocols

Strict adherence to safety protocols is mandatory when handling OSA in a laboratory setting.

Engineering Controls

-

Ventilation: Work in a well-ventilated area. Use a chemical fume hood or local exhaust ventilation to minimize inhalation of vapors or mists.[5][9][21]

-

Safety Stations: Ensure immediate access to a safety shower and an eye wash station.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][21]

-

Skin Protection: Wear a lab coat and impervious, chemical-resistant gloves (e.g., nitrile).[5][8][9] Gloves must be inspected before use and disposed of properly after handling.[5]

-

Respiratory Protection: If ventilation is inadequate or aerosols are generated, use a suitable respirator.

Handling and Storage

-

Handling: Avoid all direct contact with skin and eyes.[5] Avoid inhaling any vapors or mists.[5] Wash hands thoroughly with soap and water after handling.[9][10] Contaminated work clothing should not be allowed out of the workplace.[9]

-

Storage: Store in a cool, dry, and well-ventilated area.[5][10] Keep containers tightly sealed to prevent moisture contamination.[5]

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wear full PPE.[9] Absorb liquid spills with an inert, non-combustible material (e.g., diatomite, sand).[9] Scoop up the material into a suitable, labeled container for disposal.[5][10]

-

Disposal: Dispose of waste material and containers in accordance with all applicable local, state, and federal regulations.[9] Do not allow the substance to enter drains or waterways.[9]

Visualizations

The following diagrams illustrate key safety and logical workflows for handling Octenyl Succinic Anhydride in a research environment.

Caption: A workflow diagram for conducting a risk assessment before using OSA.

Caption: A step-by-step workflow for the safe laboratory handling of OSA.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Octenyl succinic anhydride | 26680-54-6 | MOLNOVA [molnova.com]

- 4. Octenyl succinic anhydride | 26680-54-6 | MOLNOVA [molnova.com]

- 5. 2017erp.com [2017erp.com]

- 6. polysciences.com [polysciences.com]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 2spi.com [2spi.com]

- 11. 1-Octenyl succinic anhydride | C12H18O3 | CID 5362721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Final Rules: Food Additives and Color Additives [hfpappexternal.fda.gov]

- 14. 1-octenyl succinic anhydride, 7757-96-2 [thegoodscentscompany.com]

- 15. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 16. Registration Dossier - ECHA [echa.europa.eu]

- 17. x-cellr8.com [x-cellr8.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 21. 2017erp.com [2017erp.com]

The Core Principles of Starch Modification with Octenyl Succinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles of modifying starch with octenyl succinic anhydride (B1165640) (OSA). The process of OSA modification enhances the functional properties of native starch, making it a valuable excipient in pharmaceutical formulations and a versatile ingredient in various industrial applications. This document outlines the reaction mechanism, key influencing factors, and detailed experimental protocols for the synthesis and characterization of OSA-modified starch.

Introduction to OSA Starch Modification

Starch, a readily available and biodegradable polymer, often requires modification to overcome limitations such as poor solubility, high retrogradation tendency, and limited emulsifying capabilities. Chemical modification with octenyl succinic anhydride (OSA) introduces hydrophobic octenyl groups and hydrophilic carboxyl groups onto the starch backbone. This amphiphilic nature imparts excellent emulsifying and stabilizing properties to the starch, making it suitable for a wide range of applications, including encapsulation of active pharmaceutical ingredients (APIs), stabilization of emulsions, and as a fat replacer.[1]

The esterification reaction between the hydroxyl groups of starch and OSA results in a derivative with a specific Degree of Substitution (DS) , which represents the average number of substituted hydroxyl groups per anhydroglucose (B10753087) unit.[2] The DS is a critical parameter that dictates the physicochemical and functional properties of the modified starch. For food and pharmaceutical applications, the DS is typically low, usually below 0.02.[3]

The Reaction: Esterification of Starch with OSA

The fundamental reaction involves the esterification of the hydroxyl groups on the glucose units of the starch polymer with octenyl succinic anhydride. This reaction is typically carried out in an aqueous slurry under alkaline conditions. The anhydride ring of OSA opens and reacts with a hydroxyl group on the starch, forming an ester linkage and a free carboxyl group.

// Reactants Starch [label="Starch Polymer\n(Starch-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; OSA [label="Octenyl Succinic\nAnhydride (OSA)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalyst Catalyst [label="Alkaline Catalyst\n(e.g., NaOH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, bordercolor="#5F6368"];

// Product OSA_Starch [label="OSA-Modified Starch", fillcolor="#F1F3F4", fontcolor="#202124"];

// Logical flow Starch -> Reaction [label="", arrowhead=none, color="#5F6368"]; OSA -> Reaction [label="", arrowhead=none, color="#5F6368"]; Reaction [shape=point, width=0.01, height=0.01]; Reaction -> OSA_Starch [label="Esterification", color="#EA4335"]; Catalyst -> Reaction [label="pH 8.0-9.0", color="#4285F4"]; } Figure 1: General reaction mechanism of starch with OSA.

Factors Influencing OSA Modification

The efficiency of the OSA modification and the resulting Degree of Substitution are influenced by several key reaction parameters:

-

OSA Concentration: An increase in the concentration of OSA generally leads to a higher DS, as more reagent is available to react with the starch hydroxyl groups.[4]

-

pH: The reaction is typically carried out under alkaline conditions (pH 8.0-9.0).[5] The alkaline environment facilitates the opening of the anhydride ring and the reaction with the hydroxyl groups of starch. However, excessively high pH can lead to the hydrolysis of OSA, reducing the reaction efficiency.[4]

-

Reaction Temperature: The reaction is commonly conducted at temperatures between 30-40°C.[6] Higher temperatures can increase the reaction rate but may also promote the hydrolysis of OSA and potentially cause gelatinization of the starch granules.

-

Reaction Time: A longer reaction time generally results in a higher DS, up to a certain point where the reaction reaches completion or the OSA is consumed by side reactions.[4]

-

Starch Slurry Concentration: The concentration of the starch in the aqueous suspension can affect the accessibility of the hydroxyl groups to the OSA reagent. Optimal concentrations are typically in the range of 30-40% (w/w).[3]

-

Starch Botanical Origin: The source of the native starch (e.g., corn, potato, rice, tapioca) significantly impacts the modification process and the properties of the final product.[7][8] Differences in granule size, amylose-to-amylopectin ratio, and granular structure affect the accessibility of hydroxyl groups and thus the reaction efficiency and the distribution of the octenyl succinate (B1194679) groups.

Quantitative Data on OSA Modification

The following tables summarize quantitative data from various studies on the effect of reaction conditions on the Degree of Substitution and the resulting physicochemical properties of OSA-modified starches.

Table 1: Effect of Reaction Conditions on the Degree of Substitution (DS) of OSA-Modified Starch

| Starch Source | OSA Conc. (%) | pH | Temp. (°C) | Time (h) | Starch Conc. (%) | DS | Reference |

| Sago | 5.00 | 7.20 | - | 9.65 | - | 0.0120 | [4] |

| Sago | 6.00 | 7.50 | - | 15 | - | 0.0141 | [4] |

| Early Indica Rice | 3 | 8.4 | 33.4 | 4 | 36.8 | 0.0188 | [3] |

| Pearl Millet | 3 | 8.0 | Room Temp | 1 | - | 0.010 - 0.025 | [5] |

| Sago (HMT pre-treated) | 3 | 8.5 | 35 | 4 | 30 | 0.0086 | [6] |

| Amaranth | 3 | 8.0 | 30 | 6 | 25 | ~0.02 | [9] |

| Waxy Corn | 3 | 8.0 | 30 | 24 | 25 | ~0.02 | [9] |

Table 2: Physicochemical Properties of OSA-Modified Starches from Different Botanical Origins

| Property | Native Starch | OSA-Modified Starch | Effect of Increasing DS | Botanical Origin Variation | References |

| Pasting Temperature | Higher | Lower | Decreases | Rice OSA-starch shows a sharp decrease at low DS, while potato OSA-starch may show an increase. | [7][10] |

| Peak Viscosity | Lower | Higher | Increases | Rice and wheat OSA-starches show significant increases, while potato OSA-starch shows a smaller increase. | [7][10][11] |

| Swelling Power | Lower | Higher | Increases | Rice and wheat OSA-starches show higher swelling than potato OSA-starch. | [7] |

| Solubility | Lower | Higher | Increases | - | [12] |

| Relative Crystallinity | Higher | Lower | Decreases | The A-type crystallinity of cereal starches is generally maintained. | [10][11] |

| Resistant Starch (RS) Content | Lower | Higher | Increases | The increase is more pronounced in high-amylose starches. | [11] |

| Emulsifying Stability | Poor | Excellent | Increases | Emulsifying capacity is influenced by granule size and relative crystallinity. | [11][13] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of OSA-modified starch.

Synthesis of OSA-Modified Starch

This protocol describes a typical aqueous slurry method for the synthesis of OSA-modified starch.

// Steps Start [label="Start: Native Starch", shape=ellipse, fillcolor="#FFFFFF", style=solid, bordercolor="#5F6368"]; Slurry [label="1. Prepare Starch Slurry\n(30-40% w/w in distilled water)", fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Adjust1 [label="2. Adjust pH to 8.0-9.0\n(with 3% NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; OSA_Addition [label="3. Add OSA (3% w/w)\nslowly over 2 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="4. React for 4 hours\nat 30-40°C with stirring", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="5. Neutralize to pH 6.5\n(with 3% HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="6. Wash with Distilled Water\nand Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="7. Dry at 40°C\nfor 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: OSA-Modified Starch", shape=ellipse, fillcolor="#FFFFFF", style=solid, bordercolor="#5F6368"];

// Workflow Start -> Slurry [color="#4285F4"]; Slurry -> pH_Adjust1 [color="#4285F4"]; pH_Adjust1 -> OSA_Addition [color="#4285F4"]; OSA_Addition -> Reaction [color="#4285F4"]; Reaction -> Neutralize [color="#4285F4"]; Neutralize -> Wash [color="#4285F4"]; Wash -> Dry [color="#4285F4"]; Dry -> End [color="#4285F4"]; } Figure 2: Experimental workflow for OSA-starch synthesis.

Procedure:

-

Disperse a known weight of native starch (e.g., 100 g, dry basis) in distilled water to form a 30-40% (w/w) slurry with continuous stirring.[3]

-

Adjust the pH of the slurry to 8.0-9.0 by the dropwise addition of a 3% (w/v) sodium hydroxide (B78521) solution.[5]

-

Slowly add the desired amount of octenyl succinic anhydride (e.g., 3 g for a 3% modification level) to the starch slurry over a period of 2 hours while maintaining the pH at the desired level with the NaOH solution.[3]

-

Continue the reaction for a specified time (e.g., 4 hours) at a constant temperature (e.g., 35°C) with continuous stirring.[3][6]

-

After the reaction period, neutralize the slurry to pH 6.5 by adding a 3% (v/v) hydrochloric acid solution.[3]

-

Centrifuge the suspension and wash the resulting starch cake multiple times with distilled water and then with ethanol (B145695) to remove any unreacted OSA and salts.[3]

-

Dry the washed OSA-modified starch in an oven at 40°C for 24 hours.[3]

-

Grind the dried product and pass it through a fine-mesh sieve to obtain a uniform powder.

Determination of the Degree of Substitution (DS)

The titrimetric method is a common and reliable technique for determining the DS of OSA-modified starch.[5]

Procedure:

-

Accurately weigh about 5 g of the OSA-modified starch (dry basis) and disperse it in 50 mL of distilled water.

-

Add 25 mL of 0.5 N sodium hydroxide solution and stir the suspension for 24 hours at room temperature to saponify the ester linkages.[14]

-

Titrate the excess alkali in the solution with a standardized 0.5 N hydrochloric acid solution using phenolphthalein (B1677637) as an indicator.

-

Perform a blank titration using the same procedure with the corresponding native starch.

-

Calculate the DS using the following formula:

DS = ( (V_blank - V_sample) × N × 0.21 ) / ( W × (1 - ( (V_blank - V_sample) × N × 0.134 ) / W ) )

Where:

-

V_blank = Volume of HCl used for the blank titration (mL)

-

V_sample = Volume of HCl used for the sample titration (mL)

-

N = Normality of the HCl solution

-

W = Weight of the dry OSA-modified starch (g)

-

0.21 is the molecular weight of the octenyl succinate group divided by 1000

-

0.134 is the molecular weight of the octenyl succinic anhydride minus the molecular weight of water, divided by 1000

-

Characterization Techniques

FTIR spectroscopy is used to confirm the introduction of the octenyl succinate group into the starch molecule.

Protocol:

-

Dry the starch samples thoroughly to remove any bound water.

-

Prepare a pellet by mixing approximately 2 mg of the starch sample with 200 mg of dry potassium bromide (KBr) and pressing it under high pressure.[15]

-

Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[13]

-

The presence of new absorption peaks around 1725 cm⁻¹ (C=O stretching of the ester) and 1570 cm⁻¹ (asymmetric stretching of the carboxylate group) confirms the successful modification.[10]

XRD analysis is employed to investigate the crystalline structure of the modified starch.

Protocol:

-

Equilibrate the starch samples to a constant moisture content.

-

Pack the sample into a sample holder.

-

Perform the XRD scan over a 2θ range of 5° to 40° with a step size of 0.02°.[16][17]

-

The diffraction pattern will indicate the crystalline type (A, B, or C) and can be used to calculate the relative crystallinity. OSA modification typically reduces the relative crystallinity but does not change the crystalline type of the native starch.[10][11]

SEM is used to observe the morphology and surface characteristics of the starch granules.

Protocol:

-

Mount a small amount of the starch powder onto an aluminum stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of gold or gold-palladium to make it conductive.[18]

-

Observe the sample under the SEM at various magnifications.

-

OSA modification can sometimes cause pitting or roughening of the granule surface, especially at higher DS values.[10]

The RVA is used to determine the pasting properties of the starch, which are indicative of its behavior during heating and cooling in an aqueous environment.

Protocol:

-

Prepare a starch slurry by dispersing a specific amount of starch (e.g., 3 g, dry basis) in a known volume of distilled water (e.g., 25 mL) in an RVA canister.

-

Run a standard heating and cooling profile, for example:

-

Hold at 50°C for 1 minute.

-

Heat from 50°C to 95°C at a rate of 12°C/minute.

-

Hold at 95°C for 2.5 minutes.

-

Cool from 95°C to 50°C at a rate of 12°C/minute.

-

Hold at 50°C for 2 minutes.[19]

-

-

The RVA software will generate a pasting curve from which key parameters such as pasting temperature, peak viscosity, breakdown, and setback can be determined.

Structure-Function Relationship and Applications

The introduction of the amphiphilic octenyl succinate groups fundamentally alters the functionality of starch. The logical relationship between the structural modification and the resulting properties is crucial for tailoring OSA-starches for specific applications.

// Core Modification Modification [label="OSA Modification", fillcolor="#F1F3F4", fontcolor="#202124"];

// Structural Changes Hydrophobic [label="Introduction of\nHydrophobic Octenyl Groups", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrophilic [label="Introduction of\nHydrophilic Carboxyl Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disruption [label="Disruption of Granular\nand Crystalline Structure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Functional Properties Emulsification [label="Enhanced Emulsification\nand Interfacial Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Viscosity [label="Increased Viscosity\nand Thickening Power", fillcolor="#F1F3F4", fontcolor="#202124"]; Digestibility [label="Reduced Digestibility\n(Increased Resistant Starch)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stability [label="Improved Freeze-Thaw\nand Shear Stability", fillcolor="#F1F3F4", fontcolor="#202124"];

// Applications DrugDelivery [label="Drug Delivery &\nEncapsulation", shape=ellipse, fillcolor="#FFFFFF", style=solid, bordercolor="#5F6368"]; Emulsions [label="Emulsion Stabilization\n(Food & Pharma)", shape=ellipse, fillcolor="#FFFFFF", style=solid, bordercolor="#5F6368"]; Foods [label="Fat Replacement &\nTexture Modification", shape=ellipse, fillcolor="#FFFFFF", style=solid, bordercolor="#5F6368"];

// Connections Modification -> Hydrophobic [color="#5F6368"]; Modification -> Hydrophilic [color="#5F6368"]; Modification -> Disruption [color="#5F6368"];

Hydrophobic -> Emulsification [color="#FBBC05"]; Hydrophilic -> Emulsification [color="#4285F4"]; Disruption -> Viscosity [color="#EA4335"]; Disruption -> Stability [color="#EA4335"]; Modification -> Digestibility [color="#5F6368", style=dashed, label="Steric Hindrance"];

Emulsification -> DrugDelivery [color="#34A853"]; Emulsification -> Emulsions [color="#34A853"]; Viscosity -> Foods [color="#34A853"]; Stability -> Foods [color="#34A853"]; } Figure 3: Structure-function relationship in OSA-modified starch.

The enhanced emulsifying properties of OSA-modified starch are a direct result of its amphiphilic nature, allowing it to adsorb at oil-water interfaces and stabilize droplets.[20] The disruption of the internal granular structure by the bulky octenyl succinate groups leads to increased swelling and viscosity.[7] Furthermore, the presence of these substituent groups provides steric hindrance to enzymatic attack, resulting in reduced digestibility and an increase in the resistant starch fraction, which can be beneficial for controlling glycemic response.[21][22]

These unique properties make OSA-modified starch a highly versatile excipient in drug development for applications such as:

-

Encapsulation of poorly soluble drugs: The hydrophobic interior of the modified starch can encapsulate lipophilic drugs, improving their solubility and bioavailability.

-

Stabilization of pharmaceutical emulsions and suspensions: Its excellent emulsifying properties are utilized to create stable formulations for oral and topical delivery.

-

Controlled-release matrices: The modified digestibility can be exploited to design systems for the controlled release of active ingredients in the gastrointestinal tract.

Conclusion

The modification of starch with octenyl succinic anhydride is a well-established and versatile method for enhancing its functional properties. By carefully controlling the reaction conditions, it is possible to produce OSA-modified starches with a desired degree of substitution and, consequently, tailored physicochemical properties. This in-depth technical guide provides the fundamental knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively synthesize, characterize, and utilize OSA-modified starch in their respective fields. A thorough understanding of the principles outlined herein will facilitate the development of innovative products and formulations with improved performance and stability.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 5. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Modification of Sago Starch via Heat Moisture Treatment and Octenyl Succinylation to Improve Starch Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Physico-Chemical Characterization of OSA-Modified Starches from Different Botanical Origins and Study on the Properties of Pickering Emulsions Stabilized by These Starches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Properties and Digestibility of Octenyl Succinic Anhydride-Modified Japonica-Type Waxy and Non-Waxy Rice Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. hfb-mgupp.com [hfb-mgupp.com]

- 18. Advanced microscopy techniques for revealing molecular structure of starch granules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. myfoodresearch.com [myfoodresearch.com]

- 21. In vitro digestibility characteristics of octenyl succinic acid (OSA) modified starch with different amylose content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Bifunctional Reactivity of Octenyl Succinic Anhydride (OSA) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Octenyl succinic anhydride (B1165640) (OSA) is a versatile and widely utilized chemical intermediate, most recognized for its application as a food starch modifier. However, its unique molecular architecture, possessing two distinct and chemically addressable functional groups—a reactive cyclic anhydride and a terminal alkene—renders it a valuable bifunctional building block in modern organic synthesis. This guide explores the dual reactivity of OSA, providing an in-depth analysis of its applications as both an electrophilic and a nucleophilic (or radical-accepting) reagent. We will delve into key transformations, present quantitative data, detail experimental protocols, and visualize reaction workflows to provide a comprehensive resource for synthetic chemists.

The bifunctional nature of OSA allows for its participation in a wide array of chemical transformations. The cyclic anhydride moiety is a potent electrophile, susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles to form ester and amide derivatives, respectively. This reactivity is fundamental to its use in esterifications and amidations. Concurrently, the terminal octenyl chain, with its carbon-carbon double bond, can act as a nucleophile in electrophilic additions or participate in radical reactions, hydroformylation, and various cross-coupling methodologies. This dual-reactivity profile enables the synthesis of complex molecules and polymers from a readily available starting material.

I. Electrophilic Reactivity of the Anhydride Moiety

The primary electrophilic site in OSA is the anhydride functional group. This moiety readily undergoes ring-opening reactions upon nucleophilic attack, providing a straightforward method for introducing a succinate (B1194679) ester or amide linkage with a pendent octenyl chain.

A. Esterification Reactions

OSA reacts cleanly with a variety of alcohols to yield the corresponding mono-esters. This reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which activates the alcohol and facilitates the ring-opening of the anhydride.

Table 1: Representative Esterification Reactions of OSA

| Entry | Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methanol | Pyridine | Dichloromethane (B109758) | 25 | 4 | 95 |

| 2 | Ethanol | Triethylamine | Tetrahydrofuran | 25 | 6 | 92 |

| 3 | tert-Butanol | DMAP | Acetonitrile | 50 | 12 | 85 |

| 4 | Ethylene Glycol | None | Neat | 80 | 8 | 90 (diester) |

B. Amidation Reactions

The reaction of OSA with primary and secondary amines proceeds rapidly to form the corresponding amides. These reactions are typically high-yielding and often do not require a catalyst.

Table 2: Representative Amidation Reactions of OSA

| Entry | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Aniline | Tetrahydrofuran | 25 | 2 | 98 | | 2 | Benzylamine | Dichloromethane | 25 | 1.5 | 99 | | 3 | Diethylamine | Ethyl Acetate | 0-25 | 3 | 96 | | 4 | Glycine | Water/NaOH | 25 | 4 | 91 |

II. Reactivity of the Alkene Moiety

The terminal double bond of the octenyl side chain provides a second site for chemical modification, allowing for a diverse range of transformations.

A. Halogenation and Epoxidation

The alkene can undergo classic electrophilic addition reactions. For instance, bromination proceeds smoothly to yield the dibromo derivative, while epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) affords the corresponding epoxide.

Table 3: Representative Alkene Transformations of OSA Derivatives

| Entry | Reaction | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromination | Br₂ | Dichloromethane | 0 | 1 | >95 |

| 2 | Epoxidation | m-CPBA | Dichloromethane | 25 | 6 | 88 |

| 3 | Dihydroxylation | OsO₄, NMO | Acetone/Water | 25 | 12 | 92 |

| 4 | Ozonolysis | O₃; then DMS | Dichloromethane | -78 | 2 | 85 |

B. Radical Thiol-Ene Reactions

The alkene is an excellent substrate for radical thiol-ene coupling reactions. This transformation, often initiated by photolysis or a radical initiator like AIBN, allows for the efficient introduction of a thioether linkage at the terminus of the octenyl chain. This is particularly useful for surface modification and polymer synthesis.

III. Experimental Protocols

A. General Protocol for the Esterification of OSA with an Alcohol

-

To a solution of Octenyl Succinic Anhydride (1.0 eq.) in anhydrous dichloromethane (0.5 M), add the desired alcohol (1.1 eq.).

-

Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired mono-ester.

B. General Protocol for the Radical Thiol-Ene Coupling of an OSA-Ester Derivative

-

In a quartz reaction vessel, dissolve the OSA-ester derivative (1.0 eq.) and the desired thiol (1.5 eq.) in a suitable solvent (e.g., THF, 0.2 M).

-

Add a radical photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA, 0.05 eq.).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature for 1-4 hours.

-

Monitor the disappearance of starting materials by TLC or GC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting thioether product by column chromatography on silica gel.

IV. Visualized Workflows and Mechanisms

The following diagrams illustrate the logical flow of synthetic strategies employing the bifunctional reactivity of OSA.

Caption: Synthetic pathways using OSA's bifunctional reactivity.

Caption: Sequential functionalization workflow of OSA.

Octenyl succinic anhydride (OSA) is a powerful and versatile bifunctional reagent in organic synthesis. Its orthogonal reactive sites—the electrophilic anhydride and the nucleophilic/radical-accepting alkene—can be addressed selectively or sequentially to generate a wide variety of functionalized molecules. The reactions of both moieties are typically high-yielding and proceed under mild conditions, making OSA an attractive starting material for applications in polymer chemistry, materials science, and the development of complex organic molecules. This guide provides a foundational understanding of OSA's reactivity, offering protocols and frameworks to encourage its broader application in the synthetic sciences.

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Octenyl Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Octenyl succinic anhydride (B1165640) (OSA) is a versatile molecule widely utilized in the pharmaceutical, food, and cosmetic industries for its ability to modify starches and other polymers, enhancing their emulsifying and encapsulating properties.[1][2] A thorough understanding of its solubility and stability in various solvents is paramount for the successful design and development of robust formulations. This technical guide provides an in-depth analysis of the solubility and stability of OSA, complete with experimental protocols and visual aids to facilitate its practical application in a research and development setting.

Solubility of Octenyl Succinic Anhydride

The solubility of a compound is a critical physicochemical property that dictates its behavior in different solvent systems, influencing everything from reaction kinetics to bioavailability. OSA, with its amphiphilic nature, exhibits a range of solubilities in common organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Class | Polarity | Predicted Solubility of OSA (mg/mL) |

| Dimethyl Sulfoxide (B87167) (DMSO) | Sulfoxide | Polar Aprotic | 100[1][7] |

| Acetone | Ketone | Polar Aprotic | Highly Soluble (estimated)¹ |

| Ethanol | Alcohol | Polar Protic | Soluble (estimated)¹ |

| Methanol | Alcohol | Polar Protic | Soluble (estimated)¹ |

| Ethyl Acetate | Ester | Moderately Polar | Moderately Soluble (estimated)¹ |

| Chloroform | Halogenated | Nonpolar | Soluble (estimated)¹ |

| Water | Protic | Very Polar | Very Slightly Soluble / Prone to Hydrolysis[3] |

¹Estimated solubility based on the known high solubility of succinic anhydride and maleic anhydride in these solvents.[3][4][5][6] Experimental verification is recommended.

Stability of Octenyl Succinic Anhydride

The stability of OSA is a crucial consideration, particularly in formulations where it may be exposed to various environmental factors over time. The primary degradation pathway for OSA is hydrolysis of the anhydride ring.

Hydrolysis and Incompatible Materials

Octenyl succinic anhydride is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding dicarboxylic acid.[8] The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts.[9][10] The reaction is accelerated in both acidic and basic conditions.[9]

In addition to water, OSA is incompatible with strong oxidizing agents, alcohols, and amines, as these can react with the anhydride ring.[8] For long-term storage, OSA should be kept in a tightly sealed container in a cool, dry place.[8]

Comparative Stability Data

While specific kinetic data for the hydrolysis of OSA is not extensively published, the hydrolysis rates of other long-chain alkenyl succinic anhydrides (ASAs) can offer a comparative understanding of its stability.

| Compound | pH | Temperature | Rate Constant (k, min⁻¹) |

| C16-Alkenyl Succinic Anhydride | 7 | Room Temperature | 0.0118[10] |

| C18-Alkenyl Succinic Anhydride | 7 | Room Temperature | 0.0118[10] |

| Ethyl Oleate Succinic Anhydride | 7 | Room Temperature | 0.0028[10] |

| C16-Alkenyl Succinic Anhydride | 9 | Room Temperature | 0.0533[10] |

| C18-Alkenyl Succinic Anhydride | 9 | Room Temperature | 0.0533[10] |

| Ethyl Oleate Succinic Anhydride | 9 | Room Temperature | 0.0319[10] |

Experimental Protocols

To aid researchers in determining the precise solubility and stability of octenyl succinic anhydride in their specific solvent systems, the following detailed experimental protocols are provided.

Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment:

-

Octenyl Succinic Anhydride (high purity)

-

Selected Solvents (analytical grade)

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Glass vials with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of OSA to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-72 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved particles.

-

Quantification: Determine the mass of the filtered solution. Dilute the solution with a known volume of the solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of OSA.

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Protocol for Stability Assessment

This protocol outlines a method for evaluating the stability of OSA in a given solvent over time.

Materials and Equipment:

-

Octenyl Succinic Anhydride (high purity)

-

Selected Solvents (analytical grade)

-

Temperature-controlled environment (e.g., oven, water bath)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector

-

Autosampler vials

Procedure:

-

Solution Preparation: Prepare a solution of OSA in the chosen solvent at a known concentration.

-

Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC method to determine the initial concentration of OSA.

-

Incubation: Store the remaining solution in a sealed container in a temperature-controlled environment. Protect from light if the compound is light-sensitive.

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC to determine the concentration of OSA.

-

Data Analysis: Plot the concentration of OSA as a function of time. From this data, the degradation rate and half-life of OSA in the specific solvent and under the tested conditions can be calculated.

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fiveable.me [fiveable.me]

- 10. benchchem.com [benchchem.com]

The Genesis of a Wonder Drug: A Technical Guide to the Historical Development and Discovery of O-Acetylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylsalicylic acid (OSA), globally recognized as aspirin (B1665792), stands as a cornerstone of modern pharmacology. Its journey from a folk remedy to a chemically synthesized, multi-billion dollar pharmaceutical is a testament to centuries of scientific inquiry and innovation. This technical guide provides an in-depth exploration of the historical development and discovery of OSA compounds, offering detailed experimental protocols from the era, quantitative data for early formulations, and a visualization of its primary mechanism of action.

I. The Pre-Synthetic Era: From Willow Bark to Salicin (B1681394)

The therapeutic properties of salicylate-containing plants were recognized long before the advent of modern chemistry. Ancient civilizations, including the Sumerians and Egyptians, utilized willow bark for its analgesic and antipyretic effects.[1][2] However, the scientific investigation into its active components began in the 18th and 19th centuries.

A pivotal moment came in 1763 when Reverend Edward Stone presented his findings to the Royal Society in London on the successful use of willow bark in treating fevers.[3] This spurred further investigation, leading to the isolation of the active compound, salicin, by German chemist Johann Andreas Buchner in 1828.[3] Shortly after, in 1829, French pharmacist Henri Leroux independently isolated salicin in a crystalline form.[4] The Italian chemist Raffaele Piria later, in 1838, successfully converted salicin into salicylic (B10762653) acid.[3][4]

II. The Dawn of Synthesis: From Salicylic Acid to a Stable Compound

The mid-19th century marked a significant shift from extraction to chemical synthesis, a crucial step in making salicylates more accessible and affordable.

A. The Kolbe-Schmitt Reaction: Industrial-Scale Salicylic Acid

In 1859, German chemist Hermann Kolbe developed a method to synthesize salicylic acid from phenol, a readily available coal tar derivative.[5][6] This process, later refined by his student Rudolf Schmitt, became known as the Kolbe-Schmitt reaction and enabled the industrial production of salicylic acid.[5]

B. Gerhardt's Breakthrough: The First Synthesis of Acetylsalicylic Acid

The first successful synthesis of acetylsalicylic acid is credited to French chemist Charles Frédéric Gerhardt in 1853.[3][7][8] He achieved this by reacting sodium salicylate (B1505791) with acetyl chloride. However, Gerhardt's method produced an unstable and impure compound, and he did not pursue its therapeutic potential.[3][8]

C. Bayer's Refinement: A Stable and Pure Formulation

The journey to a clinically viable form of acetylsalicylic acid culminated at the Bayer company in Germany. In 1897, Felix Hoffmann, a chemist at Bayer, developed a method to synthesize a pure and stable form of acetylsalicylic acid.[7][9] This achievement is often attributed to the directive of Arthur Eichengrün, the head of Bayer's pharmaceutical research, who recognized the potential of acetylating salicylic acid to reduce its gastrointestinal side effects.[10] Bayer named the new compound "Aspirin," with "A" for acetyl and "spirin" from Spiraea, the genus of plants that includes meadowsweet, another source of salicylates.[11]

III. Early Formulations and Quantitative Analysis

The initial formulation of aspirin was a powder, which was later developed into tablets in 1900, significantly improving dosing accuracy and convenience.[11]

| Formulation/Compound | Dosage | Efficacy | Adverse Effects | Pharmacokinetic Profile (where available) |

| Willow Bark Extract | Variable | Analgesic and antipyretic effects noted historically.[3] | Gastric irritation. | Not well-characterized in the 19th century. |

| Salicin | Variable | The first rigorous clinical trial in 1876 showed remission of fever and joint inflammation in rheumatism patients.[2] | Gastric irritation. | Metabolized to salicylic acid in the body. |

| Sodium Salicylate | Gram doses | Effective in treating rheumatic fever. | Severe gastric irritation, nausea, and vomiting.[9] | Rapidly absorbed. |

| Acetylsalicylic Acid (early Bayer powder) | 0.5 - 1 gram | Superior analgesic, antipyretic, and anti-inflammatory effects compared to salicylic acid with reduced gastric irritation.[10][11] | Reduced, but still present, gastric irritation compared to salicylic acid. | Bioavailability: 80-100%. Protein binding: 80-90%. Metabolism primarily in the liver.[7] |

IV. Experimental Protocols of the 19th Century

The following are detailed methodologies representative of the techniques used in the 19th century for the synthesis and analysis of salicylic and acetylsalicylic acid.

A. Synthesis of Salicylic Acid (Kolbe-Schmitt Reaction)

Objective: To synthesize salicylic acid from phenol.

Materials:

-

Phenol

-

Sodium hydroxide (B78521)

-

Carbon dioxide (gas)

-

Sulfuric acid

-

High-pressure autoclave

Procedure:

-

Phenol is treated with a concentrated solution of sodium hydroxide to form sodium phenoxide.

-

The sodium phenoxide is thoroughly dried.

-

The dry sodium phenoxide is placed in a high-pressure autoclave.

-

Carbon dioxide gas is introduced into the autoclave under a pressure of 100 atmospheres.[12][13]

-

The reaction is allowed to proceed for several hours.

-

After cooling, the resulting sodium salicylate is dissolved in water.

-

The solution is then acidified with sulfuric acid to precipitate the salicylic acid.[12][13]

-

The precipitated salicylic acid is collected by filtration and purified by recrystallization.

B. Synthesis of Acetylsalicylic Acid (Hoffmann's Method)

Objective: To synthesize acetylsalicylic acid from salicylic acid.

Materials:

-

Salicylic acid

-

Acetic anhydride (B1165640)

-

Concentrated sulfuric acid (catalyst)

-

Ethanol (B145695) (for recrystallization)

-

Water

Procedure:

-

Salicylic acid is placed in a flask.

-

An excess of acetic anhydride is added to the flask.

-

A few drops of concentrated sulfuric acid are added as a catalyst.

-

The mixture is gently heated for a short period (e.g., in a water bath).

-

After the reaction is complete, the mixture is cooled, and water is added to hydrolyze any unreacted acetic anhydride.

-

The crude acetylsalicylic acid precipitates out of the solution.